molecular formula C20H21N3O4S B2660027 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide CAS No. 946307-35-3

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide

Cat. No. B2660027
CAS RN: 946307-35-3
M. Wt: 399.47
InChI Key: FWEZNNFNXIKOJD-UHFFFAOYSA-N
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Description

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as MPDS and has been studied extensively for its potential use in scientific research. The compound has been found to have a wide range of biochemical and physiological effects, making it a useful tool in various research fields.

Scientific Research Applications

Pharmacological Profile and Potential Therapeutic Applications

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide, and related compounds have been extensively studied for their pharmacological properties and potential therapeutic applications. These studies have revealed a range of activities, notably as selective antagonists for receptors and enzymes, which could be beneficial in treating various diseases, including neurodegenerative disorders and cancer.

One notable study identified substituted N-phenyl-4-methoxy-3-piperazin-1-ylbenzenesulfonamides as high-affinity and selective 5-HT6 antagonists. These compounds exhibited varied pharmacokinetic profiles in rats, correlating clearance with CNS penetration, suggesting their potential for pre-clinical evaluation due to their overall biological profile (Bromidge et al., 2001).

Further research into 5-HT6 receptor antagonists like SB-399885 demonstrated potent, selective, brain-penetrant, and orally active properties with cognitive-enhancing effects in animal models. These findings underscore the therapeutic potential of such compounds in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Applications in Cancer Treatment and Photodynamic Therapy

The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been explored for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Additionally, a series of novel sulfonamide-Schiff's bases and their derivatives demonstrated considerable cytotoxic effects against cancer cell lines, offering a new avenue for antitumor agent development (Kamel et al., 2010).

Role in Enzyme Inhibition and Alzheimer’s Disease Treatment

The synthesis of new series of sulfonamides derived from 4-methoxyphenethylamine has shown significant inhibitory effects on acetylcholinesterase, suggesting potential therapeutic agents for Alzheimer’s disease. Compounds like N-(4-Methoxyphenethyl)-4-methyl-N-(2-propyl)benzensulfonamide exhibited competitive inhibition against acetylcholinesterase, making them promising candidates for further study in the context of neurodegenerative disorders (Abbasi et al., 2018).

properties

IUPAC Name

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S/c1-13-12-19(14(2)11-18(13)26-3)28(24,25)23-16-7-5-15(6-8-16)17-9-10-20(27-4)22-21-17/h5-12,23H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEZNNFNXIKOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide

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